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Introduction
Gold-198 (¹⁹⁸Au) is a beta- and gamma-emitting radionuclide with a half-life of 2.7 days,

making it a promising candidate for targeted radiotherapy. When conjugated to proteins, such

as antibodies or other targeting ligands, ¹⁹⁸Au can be selectively delivered to tumor cells,

minimizing damage to surrounding healthy tissues. This document provides a detailed protocol

for the radiolabeling of proteins with Gold-198, primarily through the synthesis of ¹⁹⁸Au

nanoparticles (AuNPs) and their subsequent conjugation to the protein of interest.

Core Principles
The radiolabeling process involves three main stages:

Production of Gold-198: Stable Gold-197 is converted to radioactive Gold-198 via neutron

activation in a nuclear reactor.

Synthesis of ¹⁹⁸Au Nanoparticles: The activated gold is dissolved to form a precursor, which

is then reduced to form colloidal ¹⁹⁸Au nanoparticles.

Protein Conjugation: The protein of interest is attached to the surface of the ¹⁹⁸Au

nanoparticles through either passive adsorption or covalent bonding.
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Subsequent purification and quality control steps are crucial to ensure the stability, purity, and

biological activity of the final radiolabeled protein.

Data Presentation
Table 1: Physical and Radiological Properties of Gold-198

Property Value Reference

Half-life 2.695 days [1][2]

Beta (β⁻) max energy 0.96 MeV [1][2]

Gamma (γ) energy 411 keV (95.6%) [3]

Decay mode Beta emission [1][2]

Table 2: Typical Characteristics of Synthesized ¹⁹⁸Au Nanoparticles

Parameter Typical Value Method of Analysis Reference

Average Diameter

(uncoated)
8 - 15 nm

Dynamic Light

Scattering (DLS),

Transmission Electron

Microscopy (TEM)

[1][4]

Average Diameter

(PEG-coated)
~32.6 nm

Dynamic Light

Scattering (DLS)
[4]

Zeta Potential -24.5 ± 1.5 mV Zetasizer [5]

Radiochemical Purity >95%

Radio-Thin-Layer

Chromatography

(Radio-TLC)

[6]

Radiolabeling Yield

(nanoparticles)
>95% Radio-TLC [6]
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Part 1: Production of Gold-198 and Synthesis of ¹⁹⁸Au
Nanoparticles
1.1. Production of Gold-198 (¹⁹⁸Au)

Gold-198 is produced by the neutron activation of stable Gold-197.[4]

Materials: High-purity (99.99%) Gold-197 foil or disks.

Procedure:

Encapsulate a known weight of Gold-197 foil in a suitable container for irradiation.

Irradiate the sample in a nuclear reactor with a thermal neutron flux. The duration of

irradiation will depend on the desired specific activity.

1.2. Preparation of H¹⁹⁸AuCl₄ Precursor

This step involves dissolving the activated gold foil in aqua regia.[1][4]

Materials:

Irradiated ¹⁹⁸Au foil

Aqua regia (freshly prepared by mixing 3 parts HCl to 1 part HNO₃ by volume)[7]

Hydrochloric acid (HCl)

Nanopure water

Glassware cleaned with aqua regia

Procedure:

Place the irradiated ¹⁹⁸Au foil into a beaker in a well-ventilated fume hood.

Slowly add aqua regia to the beaker to dissolve the gold foil. The dissolution may be

facilitated by gentle heating (e.g., 50°C).[1][4]
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Once the gold is dissolved, continue heating to concentrate the solution.[1]

To remove nitric acid, add HCl to the hot solution and continue heating until brown nitric

vapors are no longer visible. Repeat this step as necessary.[2]

Concentrate the final solution by heating to obtain the H¹⁹⁸AuCl₄ precursor.

Reconstitute the H¹⁹⁸AuCl₄ in ultrapure water to the desired concentration.

1.3. Synthesis of ¹⁹⁸Au Nanoparticles via Citrate Reduction

This is a common method for producing monodisperse gold nanoparticles.[1][8]

Materials:

H¹⁹⁸AuCl₄ solution (from step 1.2)

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (e.g., 1% or 34 mM)

Nanopure water

Reflux condenser and heating mantle

Procedure:

In a flask equipped with a reflux condenser, bring a solution of H¹⁹⁸AuCl₄ (e.g., 0.1 mM) to

a rolling boil with vigorous stirring.[1][8]

Rapidly add the trisodium citrate solution to the boiling H¹⁹⁸AuCl₄ solution.[1][8]

The solution will undergo a series of color changes, typically from yellow to clear, then to a

deep red or wine color, indicating the formation of gold nanoparticles.[1][8]

Continue heating for an additional 10-15 minutes to ensure the reaction is complete.

Remove the solution from the heat and allow it to cool to room temperature.

Part 2: Conjugation of Proteins to ¹⁹⁸Au Nanoparticles
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Two primary methods are used for conjugating proteins to gold nanoparticles: passive

adsorption and covalent conjugation.

2.1. Passive Adsorption

This method relies on electrostatic and hydrophobic interactions between the protein and the

nanoparticle surface.

Materials:

¹⁹⁸Au nanoparticle solution

Protein to be conjugated (in a low-ionic-strength buffer)

Blocking buffer (e.g., 1% BSA or PEG solution)

Conjugation buffer (e.g., phosphate or borate buffer)

Procedure:

Adjust the pH of the ¹⁹⁸Au nanoparticle solution to a value slightly above the isoelectric

point (pI) of the protein to be conjugated.

Determine the optimal protein concentration by titration to prevent aggregation upon the

addition of electrolytes.

Add the protein solution to the pH-adjusted ¹⁹⁸Au nanoparticle solution and incubate with

gentle stirring for a defined period (e.g., 30-60 minutes) at room temperature.

Add a blocking agent (e.g., BSA or PEG) to stabilize the nanoparticles and block any

remaining reactive sites on the surface.

Incubate for an additional 30 minutes.

Purify the conjugate by centrifugation to remove unbound protein.

2.2. Covalent Conjugation (using EDC/NHS chemistry)
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This method forms a stable amide bond between the carboxyl groups on a modified

nanoparticle surface and the primary amines of the protein.[9]

Materials:

Carboxyl-functionalized ¹⁹⁸Au nanoparticles

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Protein to be conjugated

Activation buffer (e.g., MES buffer, pH 5-6)

Quenching solution (e.g., hydroxylamine or BSA)

Procedure:

Resuspend the carboxyl-functionalized ¹⁹⁸Au nanoparticles in the activation buffer.

Add freshly prepared EDC and NHS solutions to the nanoparticle suspension to activate

the carboxyl groups. Incubate for 30 minutes at room temperature.[9]

Centrifuge the activated nanoparticles to remove excess EDC/NHS and resuspend in a

reaction buffer.

Add the protein solution to the activated nanoparticles and incubate for 1-2 hours at room

temperature with gentle mixing.[9][10]

Add a quenching solution to stop the reaction and block any unreacted sites. Incubate for

10-30 minutes.[9]

Purify the conjugate by centrifugation or size-exclusion chromatography.[9]

Part 3: Purification and Quality Control
3.1. Purification of Radiolabeled Protein
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Centrifugation: This method is effective for separating larger nanoparticle-protein conjugates

from smaller, unbound proteins. The pellet containing the conjugate is resuspended in a

suitable storage buffer.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is a

useful technique for purifying radiolabeled protein-nanoparticle conjugates from free protein

and smaller reactants.[11][12]

3.2. Quality Control

Radiochemical Purity: Assessed using techniques like radio-TLC or radio-HPLC to determine

the percentage of radioactivity associated with the protein-nanoparticle conjugate versus free

¹⁹⁸Au.[6]

Particle Size and Aggregation: Measured using Dynamic Light Scattering (DLS) and

Transmission Electron Microscopy (TEM) to ensure a monodisperse and stable conjugate.[1]

[4]

Radionuclide Identity and Purity: Confirmed by gamma spectroscopy, which should show the

characteristic 411 keV peak for ¹⁹⁸Au.[3][13]

Protein Concentration: Can be determined using standard protein assays like the Bradford or

BCA assay after accounting for any interference from the gold nanoparticles.

Immunoreactivity Assay (for antibodies): This is crucial to ensure that the conjugation

process has not compromised the antibody's ability to bind to its target antigen. This can be

assessed using cell-based binding assays or solid-phase assays.[14][15][16]

Part 4: In Vitro Cellular Uptake Assay
This protocol determines the extent to which the radiolabeled protein is internalized by target

cells.[17][18]

Materials:

Target cell line cultured in appropriate media

¹⁹⁸Au-labeled protein
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Cell culture plates (e.g., 24- or 96-well)

Assay buffer (e.g., HBSS-HEPES)

Lysis buffer

Gamma counter

Procedure:

Seed cells in culture plates and allow them to adhere and grow to near confluence.

On the day of the assay, replace the culture medium with assay buffer.

Add the ¹⁹⁸Au-labeled protein to the cells at various concentrations and incubate for a

predetermined time at 37°C.[17]

To determine non-specific binding, incubate a set of cells with an excess of unlabeled

protein prior to adding the radiolabeled conjugate.

Stop the uptake by washing the cells multiple times with cold PBS.

Lyse the cells using a suitable lysis buffer.

Measure the radioactivity in the cell lysate using a gamma counter to quantify the amount

of internalized ¹⁹⁸Au-labeled protein.[17]
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Step 1: Gold-198 Production & Nanoparticle Synthesis

Step 2: Protein Conjugation

Step 3: Purification & Quality Control
Step 4: Application

Gold-197 Foil Neutron Activation
(Nuclear Reactor) Gold-198 Foil Dissolution in

Aqua Regia H¹⁹⁸AuCl₄ Precursor Citrate Reduction ¹⁹⁸Au Nanoparticles

Conjugation
(Passive or Covalent)

Target Protein
(e.g., Antibody) ¹⁹⁸Au-Protein Conjugate Purification

(Centrifugation/SEC)

Quality Control
(DLS, Gamma Spec,
Immunoreactivity)

Purified & Characterized
¹⁹⁸Au-Labeled Protein

In Vitro / In Vivo Studies
(e.g., Cellular Uptake,

Biodistribution)

Click to download full resolution via product page

Caption: Experimental workflow for protein radiolabeling with Gold-198.
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Carboxyl-functionalized
¹⁹⁸Au Nanoparticles

Activate with EDC/NHS

Wash to Remove
Excess EDC/NHS

Add Protein
(e.g., Antibody)

Quench Reaction

Purify Conjugate
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Caption: Covalent conjugation of proteins to Gold-198 nanoparticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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